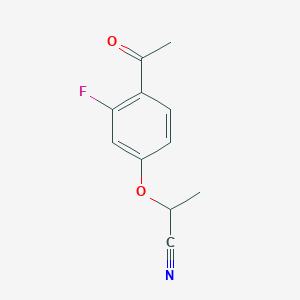

2-(4-Acetyl-3-fluorophenoxy)propanenitrile

Description

2-(4-Acetyl-3-fluorophenoxy)propanenitrile is a nitrile-containing aromatic compound featuring a propanenitrile backbone linked to a 4-acetyl-3-fluorophenoxy group.

Properties

IUPAC Name |

2-(4-acetyl-3-fluorophenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-7(6-13)15-9-3-4-10(8(2)14)11(12)5-9/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZLRXBAQMVLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC1=CC(=C(C=C1)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-3-fluorophenoxy)propanenitrile typically involves the reaction of 4-acetyl-3-fluorophenol with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of 3-bromopropanenitrile to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Acetyl-3-fluorophenoxy)propanenitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetyl-3-fluorophenoxy)propanenitrile can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Acetyl-3-fluorophenoxy)propanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-3-fluorophenoxy)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : Bulky groups (e.g., biphenyl, tert-butyl) reduce steric hindrance during synthesis, leading to higher yields (86% for tert-butyl vs. 50% for biphenyl) .

- Enantioselectivity : Electron-withdrawing substituents (e.g., 2-chloro, 2-bromo) correlate with high enantiomeric excess (98% ee for 2-chloro) due to enhanced stereochemical control .

- Physical State : Aromatic bulkiness (e.g., biphenyl) increases melting points, resulting in solid states, while smaller substituents favor liquids .

For 2-(4-Acetyl-3-fluorophenoxy)propanenitrile, the acetyl and fluorine substituents are expected to:

Lower yield compared to tert-butyl analogs due to increased steric/electronic complexity.

Moderate-to-high enantiomeric excess (~85–95% ee) based on fluorine’s inductive effects .

Likely exist as a liquid or low-melting solid, similar to 3-[(4-acetylphenyl)(methyl)amino]propanenitrile .

Reactivity and Functionalization

- Nitrile Reactivity : The nitrile group in propanenitrile derivatives undergoes hydrolysis, reduction, or cycloaddition. Fluorine and acetyl groups may stabilize intermediates or direct regioselectivity in these reactions .

Biological Activity

2-(4-Acetyl-3-fluorophenoxy)propanenitrile is a compound of interest due to its diverse biological activities, which have been explored through various studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

- Molecular Formula : C12H10FNO2

- Molecular Weight : 219.22 g/mol

- CAS Number : 1697381-04-6

The biological activity of 2-(4-Acetyl-3-fluorophenoxy)propanenitrile is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the fluorine atom and the acetyl group enhances its binding affinity and specificity, which can lead to modulation of various physiological processes.

Biological Activities

Research indicates that 2-(4-Acetyl-3-fluorophenoxy)propanenitrile exhibits several key biological activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential in inhibiting bacterial growth through enzyme modulation. |

| Anti-inflammatory | Reduces inflammation by interfering with cytokine signaling pathways. |

| Enzyme Inhibition | Targets specific enzymes involved in metabolic processes, beneficial for metabolic disorders. |

Antimicrobial Properties

A study focused on the antimicrobial effects of 2-(4-Acetyl-3-fluorophenoxy)propanenitrile demonstrated significant inhibition against various bacterial strains. The compound showed a higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria. This selective mechanism suggests potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

In vitro experiments revealed that treatment with this compound resulted in a notable decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures. This finding supports the hypothesis that 2-(4-Acetyl-3-fluorophenoxy)propanenitrile could be developed as a therapeutic agent for inflammatory diseases.

Enzyme Interaction Studies

Investigations into the enzyme inhibition profile indicated that this compound acts as an inhibitor of lactate dehydrogenase (LDH), which is crucial for cellular metabolism and energy production. The inhibition of LDH suggests potential applications in metabolic disorders where LDH activity is dysregulated.

Comparative Analysis with Similar Compounds

The following table compares 2-(4-Acetyl-3-fluorophenoxy)propanenitrile with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 2,4-Dichloromandelic acid | Lacks fluorine | Simpler structure without fluorine atoms | Moderate antimicrobial activity |

| 3-(Difluoromethoxy)mandelic acid | Lacks chlorine | Contains only difluoromethoxy group | Limited anti-inflammatory effects |

| 2,4-Dichloro-3-methoxymandelic acid | Has a methoxy group instead | Different functional group leading to distinct reactivity | Varies significantly in enzyme inhibition |

The unique combination of the acetyl and fluorine groups in 2-(4-Acetyl-3-fluorophenoxy)propanenitrile provides distinct chemical reactivity and biological properties not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.